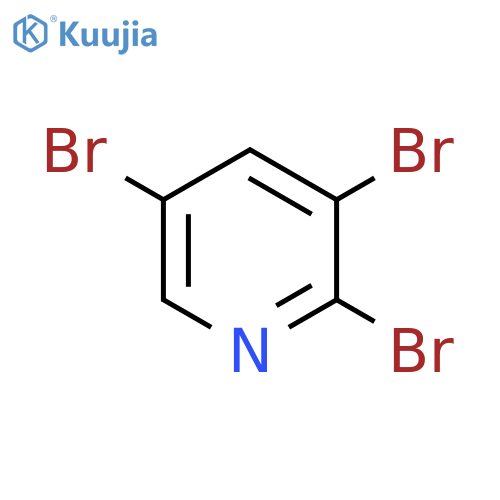Cas no 75806-85-8 (2,3,5-Tribromopyridine)

2,3,5-Tribromopyridine structure
商品名:2,3,5-Tribromopyridine
2,3,5-Tribromopyridine 化学的及び物理的性質
名前と識別子
-
- 2,3,5-Tribromopyridine
- 2,3,4,6-TETRA-O-ACETYL-B-D-GALACTOPYRANOSYL FORMAMIDE
- 2,3,5-tribromo-pyridine
- 2,3,5-Tribrom-pyridin
- 2,3,5-Tribrom-pyridin-N-oxid
- Pyridine,2,3,5-tribromo
- Pyridine, 2,3,5-tribromo-
- BBHYMJRPJFVNPI-UHFFFAOYSA-N
- 2,3,5-Tribromopyridinecas
- PubChem10382
- Pyridine,2,3,5-tribromo-
- BCP22087
- STL227622
- SBB039003
- BBL100162
- VP10897
- RP06922
- S959
- BC003529
- ZB005102
- AB1007021
- AB0018867
- ST24038484
- A9628
- ST45174488
- Q-7
- J-506883
- F3099-5709
- FT-0601407
- 75806-85-8
- DTXSID90347971
- AKOS000267455
- AC-9492
- AC-907/25004325
- T3339
- CS-0195147
- SCHEMBL1885442
- EN300-187570
- MF-0724
- AMY17207
- MFCD00233999
- DTXCID50299043
- DB-005115
-
- MDL: MFCD00233999
- インチ: 1S/C5H2Br3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
- InChIKey: BBHYMJRPJFVNPI-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(N=C([H])C(=C1[H])Br)Br
計算された属性
- せいみつぶんしりょう: 312.77400
- どういたいしつりょう: 312.774
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 98.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 2.4±0.1 g/cm3
- ゆうかいてん: 44.0 to 48.0 deg-C
- ふってん: 160°C(lit.)
- フラッシュポイント: 123.2±25.9 °C
- 屈折率: 1.642
- PSA: 12.89000
- LogP: 3.36910
2,3,5-Tribromopyridine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 34
- セキュリティの説明: S26; S27; S36/37/39; S45
-
危険物標識:

- リスク用語:R34
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- 危険レベル:IRRITANT, MOISTURE SENSITIVE
2,3,5-Tribromopyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3,5-Tribromopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T772725-5g |
2,3,5-Tribromopyridine |
75806-85-8 | 5g |
$161.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T858634-1g |
2,3,5-Tribromopyridine |
75806-85-8 | ≥98% | 1g |
¥75.60 | 2022-08-31 | |
| TRC | T772725-10g |
2,3,5-Tribromopyridine |
75806-85-8 | 10g |
$259.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T858634-25g |
2,3,5-Tribromopyridine |
75806-85-8 | ≥98% | 25g |
¥1,044.00 | 2022-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3339-5G |
2,3,5-Tribromopyridine |
75806-85-8 | >98.0%(GC) | 5g |
¥250.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161585-25G |
2,3,5-Tribromopyridine |
75806-85-8 | >98.0%(GC) | 25g |
¥954.90 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T858634-100g |
2,3,5-Tribromopyridine |
75806-85-8 | ≥98% | 100g |
¥3,420.00 | 2022-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161585-5G |
2,3,5-Tribromopyridine |
75806-85-8 | >98.0%(GC) | 5g |
¥270.90 | 2023-08-31 | |
| abcr | AB246281-25 g |
2,3,5-Tribromopyridine, 97%; . |
75806-85-8 | 97% | 25 g |
€216.50 | 2023-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TU531-5g |
2,3,5-Tribromopyridine |
75806-85-8 | 98.0%(GC) | 5g |
¥599.0 | 2022-03-01 |
2,3,5-Tribromopyridine サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:75806-85-8)2,3,5-Tribromopyridine
注文番号:1680656
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 18:18
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:75806-85-8)2,3,5-三溴吡啶
注文番号:LE1680656
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:32
価格 ($):discuss personally
2,3,5-Tribromopyridine 関連文献
-
1. 377. A kinetic study of the effect of substituents on the rate of formation of alkylpyridinium halides in nitromethane solutionK. Clarke,K. Rothwell J. Chem. Soc. 1960 1885
-
2. Pyridine elaboration through organometallic intermediates: regiochemical control and completenessManfred Schlosser,Florence Mongin Chem. Soc. Rev. 2007 36 1161
75806-85-8 (2,3,5-Tribromopyridine) 関連製品
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:75806-85-8)2,3,5-Tribromo Pyridine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:75806-85-8)2,3,5-Tribromopyridine

清らかである:99%
はかる:100g
価格 ($):178.0








